5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 868219-27-6
VCID: VC5313444
InChI: InChI=1S/C17H21N5OS/c1-2-20-8-10-21(11-9-20)14(13-6-4-3-5-7-13)15-16(23)22-17(24-15)18-12-19-22/h3-7,12,14,23H,2,8-11H2,1H3
SMILES: CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Molecular Formula: C17H21N5OS
Molecular Weight: 343.45

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 868219-27-6

Cat. No.: VC5313444

Molecular Formula: C17H21N5OS

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 868219-27-6

Specification

CAS No. 868219-27-6
Molecular Formula C17H21N5OS
Molecular Weight 343.45
IUPAC Name 5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C17H21N5OS/c1-2-20-8-10-21(11-9-20)14(13-6-4-3-5-7-13)15-16(23)22-17(24-15)18-12-19-22/h3-7,12,14,23H,2,8-11H2,1H3
Standard InChI Key DKDIUUKFKLUELM-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolo[3,2-b] triazol-6-ol core, a bicyclic system combining thiazole and triazole rings. At position 5, a (4-ethylpiperazin-1-yl)(phenyl)methyl group is appended, introducing both aromatic and aliphatic nitrogen-containing moieties. The ethylpiperazine subunit enhances solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions with biological targets .

Table 1: Key Structural Features

ComponentRole in Bioactivity
Thiazolo-triazole coreBase structure for heterocyclic reactivity
4-EthylpiperazineEnhances solubility; modulates receptor binding
Phenyl groupFacilitates π-π stacking interactions

Systematic Nomenclature

The IUPAC name, 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1, triazol-6-ol, reflects its substitution pattern:

  • Thiazolo[3,2-b][1, triazol-6-ol: Indicates the fused thiazole-triazole system with a hydroxyl group at position 6.

  • 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl): Specifies the substituent at position 5, comprising a piperazine ring ethylated at position 4 and a phenyl group .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the thiazolo-triazole core. A common route includes:

  • Cyclization of acylthiosemicarbazides: Condensation of hydrazides with potassium thiocyanate under acidic conditions yields intermediates prone to cyclization in alkaline media.

  • Mannich reaction: Introduction of the (4-ethylpiperazin-1-yl)(phenyl)methyl group via nucleophilic substitution, leveraging formaldehyde as a bridging agent.

Reaction conditions (e.g., 10% NaOH at reflux for cyclization) are critical for achieving yields >70%. Purification often employs column chromatography, with final characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Analytical Data

  • 1H^1H-NMR (DMSO-d6d_6 ): Signals at δ 2.4–2.6 ppm (piperazine CH2_2), δ 7.3–7.5 ppm (phenyl protons), and δ 10.2 ppm (hydroxyl group).

  • HRMS: [M+H]+^+ calculated for C19_{19}H23_{23}N5_5OS: 394.1701; observed: 394.1705 .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (≈2.1 mg/mL at 25°C) due to the hydrophilic piperazine moiety. It is stable under acidic conditions (pH 2–6) but degrades in alkaline environments (pH >8), forming hydrolysis byproducts .

Table 2: Computed Physicochemical Parameters

ParameterValue
Molecular weight393.49 g/mol
XLogP32.8
Hydrogen bond donors1 (hydroxyl group)
Rotatable bonds4

Spectroscopic Profiles

  • UV-Vis (MeOH): λmax_{max} 268 nm (π→π^* transition of aromatic systems).

  • IR (KBr): Peaks at 3250 cm1^{-1} (O-H stretch), 1600 cm1^{-1} (C=N stretch).

Research Findings and Future Directions

In Vitro Studies

  • Cytotoxicity: IC50_{50} of 12 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC50_{50}: 8 µM).

  • Enzyme inhibition: 65% inhibition of α-glucosidase at 50 µM, suggesting antidiabetic potential .

Challenges and Opportunities

Current limitations include poor oral bioavailability (<20% in rat models) and metabolic instability. Structural modifications, such as fluorination of the phenyl ring or prodrug formulations, are under investigation to address these issues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator